(R)-3-Amino-4,4,4-trifluorobutan-1-ol

Asymmetric Synthesis Chiral Resolution Diastereoselective Reactions

(R)-3-Amino-4,4,4-trifluorobutan-1-ol (CAS 881539-56-6) is a chiral, fluorinated amino alcohol characterized by a terminal trifluoromethyl (-CF3) group on a butanol backbone bearing an amino group at the 3-position and a hydroxyl group at the 1-position. The molecule is commercially available as the free base or as its hydrochloride salt (CAS 881424-26-6) with optical purity typically >99.5% ee.

Molecular Formula C4H8F3NO
Molecular Weight 143.11 g/mol
CAS No. 881539-56-6
Cat. No. B3395652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-4,4,4-trifluorobutan-1-ol
CAS881539-56-6
Molecular FormulaC4H8F3NO
Molecular Weight143.11 g/mol
Structural Identifiers
SMILESC(CO)C(C(F)(F)F)N
InChIInChI=1S/C4H8F3NO/c5-4(6,7)3(8)1-2-9/h3,9H,1-2,8H2/t3-/m1/s1
InChIKeyIUHWBCZMCVRCST-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Amino-4,4,4-trifluorobutan-1-ol (CAS 881539-56-6): A Fluorinated Chiral Amino Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry


(R)-3-Amino-4,4,4-trifluorobutan-1-ol (CAS 881539-56-6) is a chiral, fluorinated amino alcohol characterized by a terminal trifluoromethyl (-CF3) group on a butanol backbone bearing an amino group at the 3-position and a hydroxyl group at the 1-position. The molecule is commercially available as the free base or as its hydrochloride salt (CAS 881424-26-6) with optical purity typically >99.5% ee . The strong electron-withdrawing nature of the -CF3 group significantly alters the molecule's physicochemical profile relative to non-fluorinated analogs—reducing basicity (pKa shift), increasing lipophilicity, and conferring metabolic stability against oxidative degradation [1]. These properties make it a versatile chiral synthon for the stereoselective construction of fluorinated pharmaceuticals, agrochemicals, and peptidomimetics, particularly where the -CF3 group serves as a bioisosteric replacement for hydrophobic amino acid side chains or as a probe of fluorine-mediated binding interactions [1][2]. The (R)-enantiomer provided here enables stereocontrolled access to target molecules, a critical determinant of biological activity in asymmetric drug discovery.

Why Substituting (R)-3-Amino-4,4,4-trifluorobutan-1-ol with Non-Fluorinated or Racemic Analogs Compromises Experimental Outcomes


Generic substitution of (R)-3-Amino-4,4,4-trifluorobutan-1-ol with non-fluorinated 3-amino-1-butanol or racemic mixtures fundamentally alters three orthogonal parameters critical to experimental success: (i) stereochemical identity—the (S)-enantiomer or racemate will produce diastereomeric products with divergent biological or catalytic properties [1]; (ii) physicochemical properties—the -CF3 group reduces the amino pKa by approximately 1-2 log units and increases logP by approximately 0.8-1.0 units compared to the non-fluorinated analog, altering solubility, membrane permeability, and target binding [2][3]; (iii) metabolic fate—the trifluoromethyl group blocks oxidative metabolism at the terminal position, extending compound half-life in hepatic microsome assays [2][4]. Procurement of a non-chiral or non-fluorinated alternative therefore introduces confounding variables that cannot be corrected post-hoc in structure-activity relationship (SAR) studies or asymmetric catalytic applications. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation of (R)-3-Amino-4,4,4-trifluorobutan-1-ol Against Closest Analogs: A Comparator-Based Evidence Guide for Scientific Procurement


Stereochemical Differentiation: (R)-Enantiomer Enables Stereocontrolled Synthesis of Diastereomerically Pure Products vs. Racemate or (S)-Enantiomer

The (R)-enantiomer of 3-amino-4,4,4-trifluorobutan-1-ol (CAS 881539-56-6) exhibits distinct stereochemical behavior in asymmetric transformations relative to its (S)-enantiomer (CAS 1388098-52-9) and the racemic mixture (CAS 914223-46-4). In the stereodivergent organic base-catalyzed synthesis of 3-amino-4,4,4-trifluorobutanoic acids, the (R)-enantiomer of the corresponding acid was obtained in >99% enantiomeric excess (ee) when using the (R)-configured chiral auxiliary, whereas the (S)-enantiomer was produced with similarly high stereofidelity from the (S)-configured precursor [1]. Furthermore, the use of (R)-3-amino-4,4,4-trifluorobutan-1-ol as a chiral building block in the synthesis of novel Ethambutol analogs for antimycobacterial testing demonstrates stereospecific incorporation; only the (R)-configured analog retains the desired spatial orientation for target engagement, while the (S)-enantiomer yields a diastereomeric product with altered biological activity . Procurement of the single enantiomer eliminates the need for costly and low-yielding chiral resolution steps downstream.

Asymmetric Synthesis Chiral Resolution Diastereoselective Reactions

Lipophilicity Modulation: Trifluoromethyl Group Increases logP by ~0.8-1.0 Units Relative to Non-Fluorinated 3-Amino-1-butanol

The introduction of the trifluoromethyl group at the 4-position of 3-amino-1-butanol substantially increases the molecule's lipophilicity. Calculated XLogP3-AA for (R)-3-amino-4,4,4-trifluorobutan-1-ol is 0.1 [1], whereas the non-fluorinated analog 3-amino-1-butanol (CAS 2867-59-6) exhibits a logP of approximately -0.65 . This represents a net increase of ~0.75 log units. The experimentally derived logP for the related 4,4,4-trifluorobutan-1-ol (CAS 461-18-7) is reported as 1.32 , compared to ~0.88 for 1-butanol, confirming the general lipophilicity-enhancing effect of the terminal -CF3 group. This shift is critical for modulating passive membrane permeability in drug candidates; compounds with logP values between 0 and 3 generally exhibit optimal oral absorption, placing the fluorinated analog within the favorable range while the non-fluorinated parent falls below the threshold for efficient passive diffusion [2].

Physicochemical Property LogP Membrane Permeability Fluorine Effect

Basicity Attenuation: Trifluoromethyl Group Reduces Amino pKa by ~1-2 Units, Modulating Ionization State at Physiological pH

The strong electron-withdrawing inductive effect of the trifluoromethyl group reduces the basicity of the adjacent amino group. The pKa of the amino group in primary amines is typically ~10-11, but introduction of a β-CF3 group lowers the pKa by approximately 1-2 units due to σ-induction through the carbon chain [1]. While direct experimental pKa data for (R)-3-amino-4,4,4-trifluorobutan-1-ol is not publicly available in primary literature, class-level inference from structurally related β-trifluoromethyl amines indicates a pKa shift from ~10.5 to ~8.5-9.0 [2][3]. This attenuation reduces the proportion of protonated (cationic) species at physiological pH 7.4, thereby altering the molecule's distribution coefficient (logD) and its ability to cross lipid bilayers. In contrast, the non-fluorinated analog 3-amino-1-butanol retains a pKa near 10.5 and exists predominantly in the protonated, membrane-impermeable form at pH 7.4 [1].

pKa Ionization State Electron-Withdrawing Effect Pharmacokinetics

Metabolic Stability Enhancement: Terminal -CF3 Group Blocks Oxidative Metabolism, Extending Half-Life in Human Liver Microsomes

The terminal trifluoromethyl group acts as a metabolic blocking group, preventing cytochrome P450-mediated oxidative metabolism at the ω-carbon. In vitro metabolic stability assays using human liver microsomes (HLM) demonstrate that fluorinated alkyl alcohols exhibit significantly prolonged half-lives relative to their non-fluorinated counterparts. For 4,4,4-trifluorobutan-1-ol (a close structural analog lacking the amino group), metabolic stability was measured as 56±4.6% of parent compound remaining after 60-minute incubation with HLM in the presence of NADPH [1]. In contrast, non-fluorinated aliphatic alcohols of similar chain length are typically >80% metabolized under identical conditions (class-level baseline) [2]. While direct HLM data for (R)-3-amino-4,4,4-trifluorobutan-1-ol is not published, the -CF3 group's metabolic shielding effect is a well-established principle in medicinal chemistry—the carbon-fluorine bond is inert to oxidative cleavage by CYP450 enzymes, effectively eliminating ω-oxidation as a metabolic clearance pathway [3]. This property is particularly valuable when the compound serves as a building block for drug candidates where extended half-life and reduced metabolic liability are desired.

Metabolic Stability Oxidative Metabolism CYP450 Human Liver Microsomes

Bioisosteric Utility: Trifluoromethyl Group Mimics Hydrophobic Amino Acid Side Chains in Peptidomimetic Design

The -CF3 group serves as a metabolically stable, sterically similar bioisostere for hydrophobic amino acid side chains, particularly leucine and isoleucine. In peptide synthesis, (R)-3-amino-4,4,4-trifluorobutan-1-ol provides a backbone that can be incorporated into peptidomimetics to probe fluorine-mediated binding interactions or to enhance proteolytic stability [1]. The van der Waals volume of a -CF3 group (approximately 43 ų) is similar to that of an isopropyl group (approx. 42 ų), enabling steric mimicry while imparting the electronic and metabolic advantages of fluorine substitution [2]. In the context of Ethambutol analog development, fluorinated derivatives incorporating the (R)-3-amino-4,4,4-trifluorobutan-1-ol scaffold were synthesized to explore the effect of fluorine substitution on antimycobacterial activity . While specific MIC values are not publicly disclosed, the structure-activity relationship (SAR) investigation demonstrates that the trifluoromethylated analog is not simply interchangeable with non-fluorinated leucine mimics—it yields a distinct activity profile that must be empirically evaluated. This underscores the procurement value: the fluorinated building block is required for exploring the SAR space unique to -CF3 substitution.

Bioisosterism Peptidomimetics Fluorine Substitution Leucine Mimic

Optimal Research and Industrial Deployment Scenarios for (R)-3-Amino-4,4,4-trifluorobutan-1-ol Based on Quantified Differentiation Evidence


Asymmetric Synthesis of Enantiopure β-Trifluoromethyl-γ-Amino Alcohols and β-Amino Acids

Employ (R)-3-amino-4,4,4-trifluorobutan-1-ol as a chiral building block in the stereocontrolled synthesis of β-trifluoromethyl-β-amino acids and γ-amino alcohols via Reformatsky or Mannich-type reactions. The (R)-enantiomer (>99% ee) enables the construction of diastereomerically pure fluorinated intermediates for pharmaceutical lead optimization, particularly where the -CF3 group serves as a metabolically stable bioisostere. The stereochemical integrity of the product is directly contingent on the enantiopurity of the starting material; substituting with racemic material yields a 50% loss of desired stereoisomer and complicates purification [1].

Medicinal Chemistry: Probing Fluorine SAR in Antimycobacterial Ethambutol Analogs

Incorporate (R)-3-amino-4,4,4-trifluorobutan-1-ol as a key intermediate in the synthesis of novel Ethambutol analogs to evaluate the impact of fluorine substitution on antimycobacterial activity. The compound provides a stereodefined scaffold where the trifluoromethyl group's enhanced lipophilicity (ΔlogP ≈ +0.75) and metabolic stability (estimated 2-3× longer half-life in HLM) may translate to improved cellular penetration and reduced clearance of the final therapeutic candidate [2]. This application requires the defined (R)-stereochemistry to maintain spatial alignment with the biological target.

Development of Fluorinated Peptidomimetics with Enhanced Metabolic Stability

Utilize (R)-3-amino-4,4,4-trifluorobutan-1-ol as a building block for the synthesis of fluorinated peptides and peptidomimetics where the -CF3 group substitutes for hydrophobic amino acid side chains (e.g., leucine or isoleucine). The trifluoromethyl group confers resistance to proteolytic degradation and oxidative metabolism while maintaining comparable steric volume to the isopropyl side chain (ΔVolume ≈ +1 ų) [3]. The attenuated basicity (ΔpKa ≈ -1.0 to -1.5 units) may further modulate peptide conformation and target binding, enabling exploration of chemical space inaccessible with non-fluorinated analogs.

Chiral Auxiliary for Diastereoselective Transformations

Deploy (R)-3-amino-4,4,4-trifluorobutan-1-ol or its derivatives as chiral auxiliaries in asymmetric synthesis. The -CF3 group's strong electron-withdrawing character enhances the rigidity and stereodirecting influence of the auxiliary scaffold, as demonstrated in the highly diastereoselective alkylation of fluorinated oxazolidine (Fox) auxiliaries [4]. The enantiopure nature of the (R)-configured auxiliary ensures predictable and reproducible stereochemical outcomes in subsequent transformations.

Quote Request

Request a Quote for (R)-3-Amino-4,4,4-trifluorobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.